molecular formula C23H27NO3 B4896626 10-methyl-9-(4-propoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

10-methyl-9-(4-propoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

Cat. No. B4896626
M. Wt: 365.5 g/mol
InChI Key: LDRVXUATJUHCDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-methyl-9-(4-propoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as L-701,324 and is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.

Mechanism of Action

10-methyl-9-(4-propoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione acts as a non-competitive antagonist of the NMDA receptor. The NMDA receptor is a type of glutamate receptor that is involved in synaptic plasticity, learning, and memory. By blocking the NMDA receptor, this compound can reduce the excitotoxicity and oxidative stress that occurs in neurodegenerative diseases.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons.

Advantages and Limitations for Lab Experiments

10-methyl-9-(4-propoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has several advantages for lab experiments. It is a potent and selective NMDA receptor antagonist, which makes it a useful tool for studying the role of the NMDA receptor in various biological processes. It is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to its use in lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its duration of action.

Future Directions

There are several future directions for the study of 10-methyl-9-(4-propoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione. One potential direction is the development of more potent and selective NMDA receptor antagonists based on the structure of this compound. Another direction is the investigation of the potential use of this compound in the treatment of other neurological disorders, such as epilepsy and traumatic brain injury. Additionally, the pharmacokinetics and pharmacodynamics of this compound could be further studied to optimize its use in clinical settings.

Synthesis Methods

The synthesis of 10-methyl-9-(4-propoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione involves the reaction of 4-propoxyaniline with cyclohexanone in the presence of a Lewis acid catalyst. The resulting product is then treated with methyl iodide and sodium hydride to yield the final compound. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

10-methyl-9-(4-propoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has potential applications in various fields of scientific research. It has been studied for its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of depression, anxiety, and schizophrenia.

properties

IUPAC Name

10-methyl-9-(4-propoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-3-14-27-16-12-10-15(11-13-16)21-22-17(6-4-8-19(22)25)24(2)18-7-5-9-20(26)23(18)21/h10-13,21H,3-9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRVXUATJUHCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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